
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a pyridin-2-ylmethyl group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzimidazole derivative under specific conditions. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage and subsequent formation of the desired amide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the benzimidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the benzimidazole or pyridine rings.
Scientific Research Applications
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
- N-methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
- N-methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(10-11-6-4-5-9-15-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFVKLKLSNDLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B6646014.png)
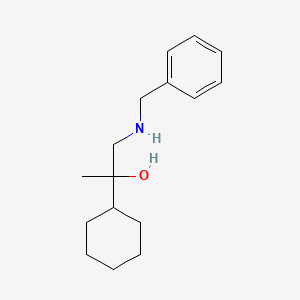
![2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B6646035.png)
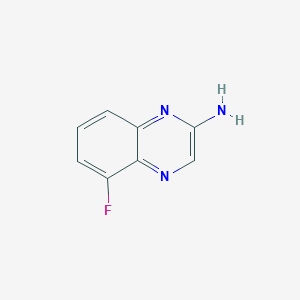
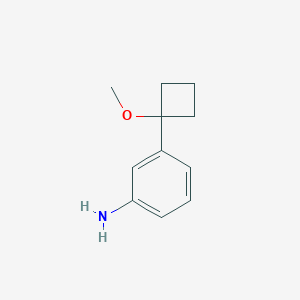
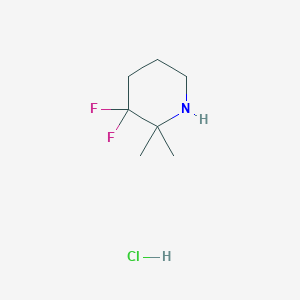
![3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoicacid](/img/structure/B6646055.png)

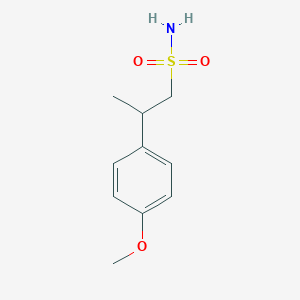
![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)
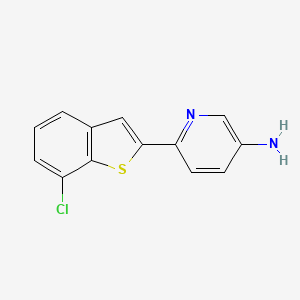
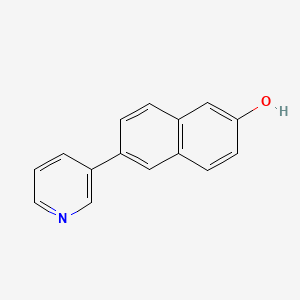
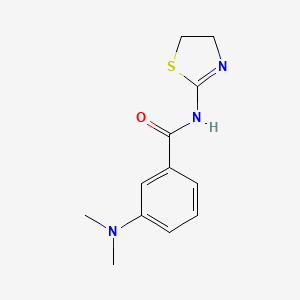
![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)
